N-(2-fluorophenyl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-(3-methyl-2-oxoquinoxalin-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2/c1-11-17(23)21(15-9-5-4-8-14(15)19-11)10-16(22)20-13-7-3-2-6-12(13)18/h2-9H,10H2,1H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPKWGAWMWHAQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluorophenyl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the synthesis, biological activity, and therapeutic potential of this compound, supported by relevant data tables and research findings.
Synthesis
The synthesis of this compound involves several key steps, primarily focusing on the modification of quinoxaline derivatives. The compound can be synthesized through the following general reaction scheme:
- Formation of Quinoxaline Derivative : Starting from 3-methylquinoxalin-2(1H)-one, which is reacted with appropriate acylating agents to form the acetamide derivative.
- Substitution Reaction : The introduction of the 2-fluorophenyl group is typically achieved via electrophilic aromatic substitution or nucleophilic substitution methods.
The yield and purity of synthesized compounds are generally confirmed through techniques such as NMR spectroscopy and mass spectrometry.
Antimicrobial Activity
This compound has shown promising antibacterial and antifungal activities. In vitro studies have evaluated its efficacy against various pathogens:
- Bacterial Strains : The compound exhibited notable activity against Escherichia coli, Staphylococcus aureus, Klebsiella pneumoniae, and Pseudomonas aeruginosa.
- Fungal Strains : It also demonstrated antifungal properties against Candida albicans, Aspergillus niger, and Aspergillus flavus.
The Minimum Inhibitory Concentration (MIC) values for these organisms are summarized in Table 1.
| Microorganism | MIC (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| K. pneumoniae | 64 |
| P. aeruginosa | 128 |
| C. albicans | 32 |
| A. niger | 64 |
| A. flavus | 128 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoxaline derivatives, including this compound. The compound was evaluated for its cytotoxic effects on various cancer cell lines:
- Cell Lines Tested : HCT-116 (colon cancer), MCF-7 (breast cancer), and HepG2 (liver cancer).
- IC50 Values : The compound demonstrated significant cytotoxicity with IC50 values ranging from 5 to 15 µM across different cell lines.
Table 2 summarizes the cytotoxicity data:
| Cell Line | IC50 (µM) |
|---|---|
| HCT-116 | 5 |
| MCF-7 | 10 |
| HepG2 | 15 |
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit tyrosine kinases and other enzymes involved in cell proliferation.
- Induction of Apoptosis : Studies indicate that quinoxaline derivatives can trigger apoptotic pathways in cancer cells, leading to increased caspase activity and altered expression of Bcl-2 family proteins.
Study 1: Antimicrobial Efficacy
In a study conducted by Sharma et al., this compound was tested against clinical isolates of multidrug-resistant bacteria. The results indicated that the compound was effective in reducing bacterial load in vitro, suggesting its potential as a therapeutic agent in treating resistant infections .
Study 2: Anticancer Properties
A recent investigation by Gupta et al. explored the anticancer properties of this compound using animal models. The study reported a significant reduction in tumor size in treated groups compared to controls, alongside enhanced survival rates .
Scientific Research Applications
Antibacterial and Antifungal Activities
Recent studies have highlighted the antibacterial and antifungal potential of N-(2-fluorophenyl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide and its derivatives. A study synthesized a series of compounds based on this structure and evaluated their efficacy against various bacterial strains such as Escherichia coli, Staphylococcus aureus, Klebsiella pneumoniae, and Pseudomonas aeruginosa, as well as fungal strains like Candida albicans and Aspergillus niger.
Table 1: Antibacterial Activity of Quinoxaline Derivatives
| Compound | Activity Against Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5d | E. coli | 50 µg/mL |
| 5h | S. aureus | 25 µg/mL |
| 5k | K. pneumoniae | 100 µg/mL |
The results indicated that certain derivatives exhibited potent activity, suggesting that modifications to the quinoxaline structure can enhance antibacterial properties .
Antioxidant Properties
The antioxidant capabilities of this compound have also been investigated. A study demonstrated that this compound could scavenge free radicals effectively, which is crucial for mitigating oxidative stress-related diseases.
Table 2: Antioxidant Activity Assessment
| Method Used | IC50 Value (µM) |
|---|---|
| DPPH Radical Scavenging | 30 |
| ABTS Radical Scavenging | 25 |
These findings suggest that the compound's structure contributes to its ability to act as an antioxidant, potentially offering protective effects against cellular damage .
Antidiabetic Potential
Emerging research has begun to explore the antidiabetic properties of this compound. In vitro studies have shown that derivatives can inhibit key enzymes involved in carbohydrate metabolism, such as α-glucosidase and α-amylase.
Table 3: Enzyme Inhibition Activity
| Compound | Enzyme Inhibition (%) at 100 µg/mL |
|---|---|
| Compound A | 75% |
| Compound B | 68% |
This suggests a potential application in managing postprandial blood glucose levels, making it a candidate for further development in diabetes treatment .
Mechanistic Insights and Case Studies
The mechanisms underlying the biological activities of this compound have been elucidated through various case studies. For instance, molecular docking studies indicate that the compound interacts with specific bacterial enzymes, disrupting their function and leading to cell death.
Case Study: Molecular Docking Analysis
A computational study utilized molecular docking to assess how this compound binds to target proteins involved in bacterial resistance mechanisms. The results showed favorable binding affinities, supporting its potential as a lead compound in drug development against resistant strains .
Chemical Reactions Analysis
Nucleophilic Substitution at the Acetamide Moiety
The acetamide group undergoes nucleophilic substitution under basic conditions. For example:
-
Reaction with chloroacetyl chloride :
In DMF with potassium bicarbonate, the compound reacts with chloroacetyl chloride to form 2-chloro-N-(quinoxaline-substituted)acetamide derivatives . This acylation proceeds via an SN2 mechanism, confirmed by IR spectra showing carbonyl absorption at 1676 cm⁻¹ .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Chloroacetyl chloride | DMF, KHCO₃, RT, 8 hours | 2-Chloro-N-(2,3-diphenylquinoxaline-6-yl)acetamide | 92% |
Cyclization Reactions Forming Heterocycles
The compound participates in cyclization to form bioactive thiazolidinone derivatives:
-
With thioglycolic acid :
Refluxing with thioglycolic acid (200°C, 48 hours) yields thiazolidin-4-one derivatives through intramolecular cyclization . NMR data confirms the formation of a thiazolidinone ring (δ 8.124 ppm for NH proton) .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Thioglycolic acid | Reflux in pet. ether, 48h | 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)acetamide | 48% |
Ring Functionalization of the Quinoxaline Core
The quinoxalin-2-one ring undergoes electrophilic substitution:
-
Nitration :
Directed by the oxo group, nitration occurs at position 6 of the quinoxaline ring . Reduction of the nitro group to an amine (using Pd/C and hydrazine hydrate) enables further derivatization . -
Halogenation :
Bromine in acetic acid introduces bromine at position 7, confirmed by characteristic ¹H-NMR splitting patterns.
Cross-Coupling Reactions
Palladium-catalyzed coupling reactions modify the fluorophenyl ring:
-
Suzuki-Miyaura coupling :
The 2-fluorophenyl group reacts with arylboronic acids under Pd(PPh₃)₄ catalysis to form biaryl derivatives.
| Catalyst | Conditions | Substrate | Conversion |
|---|---|---|---|
| Pd(PPh₃)₄ (5 mol%) | DME, Na₂CO₃, 80°C | 4-Methoxyphenylboronic acid | 78% |
Hydrolysis and Condensation Reactions
-
Acid hydrolysis :
The acetamide bond cleaves in concentrated HCl (reflux, 6h), yielding 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid and 2-fluoroaniline. -
Schiff base formation :
Condensation with aromatic aldehydes (e.g., benzaldehyde) in ethanol produces imine derivatives (λmax 420 nm in UV-Vis) .
Phase-Transfer Catalyzed Alkylation
Using benzyltributylammonium chloride (BTBA) as a catalyst:
-
Methylation :
Reacts with methyl iodide in DMF/KHCO₃ to N-methylate the quinoxalinone nitrogen, verified by upfield shifts in ¹H-NMR .
Biological Activity-Driven Modifications
Derivatives show enhanced antimicrobial activity:
-
Sulfonamide derivatives :
Reaction with benzenesulfonyl chloride introduces sulfonamide groups, improving activity against Staphylococcus aureus (MIC 8 μg/mL vs. 32 μg/mL for parent compound) .
Stability Under Reactive Conditions
Critical stability data:
| Condition | Degradation | Analysis Method |
|---|---|---|
| Strong acid (HCl, 1M, 24h) | 98% decomposed | HPLC |
| Strong base (NaOH, 1M, 24h) | 95% decomposed | TLC |
| UV light (254 nm, 48h) | 12% decomposed | UV-Vis spectroscopy |
This reactivity profile underscores the compound’s versatility in medicinal chemistry, enabling targeted modifications to optimize pharmacokinetic and pharmacodynamic properties .
Preparation Methods
Two-Step Alkylation and Amide Coupling
Ethyl Bromoacetate Alkylation :
- 3-Methylquinoxalin-2(1H)-one 3 is treated with ethyl bromoacetate in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base.
- Conditions : Stirring at 65°C for 2 hours, yielding ethyl 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetate 4 (72–78% yield).
- Purification : Column chromatography (petroleum ether/ethyl acetate, 4:1).
Ester Hydrolysis :
Amide Coupling :
One-Pot Alkylation-Coupling Approach
- Direct Alkylation : 3-Methylquinoxalin-2(1H)-one 3 reacts with 2-chloro-N-(2-fluorophenyl)acetamide 8 in DMF using potassium bicarbonate (KHCO₃) and benzyltributylammonium chloride (BTBAC) as a phase-transfer catalyst.
- Conditions : Reflux at 80°C for 2 hours, yielding 7 directly (68–75% yield).
- Purification : Recrystallization from ethanol.
Reaction Optimization and Mechanistic Insights
Solvent and Base Selection
Catalytic Enhancements
- Phase-Transfer Catalysis : BTBAC accelerates alkylation by facilitating interfacial reactant transfer, reducing reaction time by 30%.
Structural Characterization
Spectroscopic Analysis
Crystallographic Data
- Crystal System : Monoclinic, space group P2₁/c.
- Hydrogen Bonding : N-H⋯O and C-H⋯O interactions form chains along the b-axis, stabilizing the lattice.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time | Purification | Key Advantage |
|---|---|---|---|---|
| Two-Step Alkylation | 65–70 | 28 h | Column Chromatography | High purity |
| One-Pot Alkylation | 68–75 | 2 h | Recrystallization | Reduced steps |
Challenges and Mitigation Strategies
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing N-(2-fluorophenyl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide and its derivatives?
- Methodology : The synthesis typically involves a multi-step approach:
Condensation of ortho-phenylenediamine with 2-oxopropanoic acid to form 3-methylquinoxalin-2(1H)-one.
Conversion to a potassium salt via alcoholic potassium hydroxide.
Alkylation with ethyl chloroacetate derivatives to introduce the acetamide moiety.
Substitution at the phenyl ring using aromatic aldehydes or halides to achieve structural diversity .
- Optimization : Reaction conditions (e.g., solvent polarity, temperature) significantly influence yields. For example, polar aprotic solvents like DMF enhance nucleophilic substitution efficiency .
Q. What analytical techniques are critical for characterizing this compound and validating its purity?
- Key Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and detects impurities (e.g., unreacted intermediates) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for understanding solid-state stability .
- Mass Spectrometry (ESI/APCI) : Validates molecular weight and detects side products (e.g., dimerization artifacts) .
- Quality Control : High-performance liquid chromatography (HPLC) with UV detection ensures >95% purity for biological assays .
Q. How is the initial biological activity of this compound screened in preclinical research?
- Anticonvulsant Evaluation : Maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) rodent models are standard. ED₅₀ values are calculated to compare potency with reference drugs (e.g., phenobarbital) .
- Enzyme Inhibition Assays : Fluorometric or spectrophotometric assays measure inhibition of targets like carbonic anhydrase or histone deacetylases (HDACs), with IC₅₀ values reported .
Advanced Research Questions
Q. What structure-activity relationships (SAR) guide the optimization of this compound for enhanced target specificity?
- Critical Substituents :
- The 2-fluorophenyl group enhances lipophilicity, improving blood-brain barrier penetration for CNS targets .
- Methyl groups at the quinoxaline 3-position increase metabolic stability but may reduce solubility .
Q. How do molecular docking and dynamics simulations explain its interaction with biological targets?
- Target Identification : Docking studies against HDACs or SARS-CoV-2 main protease (Mᵖʳᵒ) reveal hydrogen bonding between the acetamide carbonyl and active-site residues (e.g., His145 in Mᵖʳᵒ) .
- Dynamic Behavior : MD simulations (50–100 ns) assess binding stability; root-mean-square deviation (RMSD) <2 Å indicates robust target engagement .
Q. What pharmacokinetic challenges are associated with this compound, and how are they addressed?
- Solubility Limitations : LogP values >3 (calculated via ChemDraw) suggest poor aqueous solubility. Micellar solubilization using polysorbate 80 or PEG derivatives improves bioavailability .
- Metabolic Stability : Cytochrome P450 (CYP3A4) assays identify N-dealkylation as a primary metabolic pathway. Fluorine substitution at the phenyl ring slows oxidative metabolism .
Q. How can contradictory data in biological activity across studies be reconciled?
- Case Example : A derivative showed high anticonvulsant activity in MES models but weak enzyme inhibition. This discrepancy may arise from off-target effects or assay-specific conditions (e.g., ion concentration in buffer solutions) .
- Resolution : Orthogonal assays (e.g., patch-clamp electrophysiology for ion channel modulation) validate mechanistic hypotheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
